
Ethyl 6-aminopurine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-7H-purine-7-carboxylate is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-7H-purine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with guanidine to form the intermediate compound, which is then cyclized to produce the desired purine derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 6-amino-7H-purine-7-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-amino-7H-purine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution reactions can produce various alkylated or acylated purine compounds .
科学的研究の応用
Ethyl 6-amino-7H-purine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
作用機序
The mechanism of action of ethyl 6-amino-7H-purine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA polymerase or the modulation of signaling pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
Ethyl 6-amino-7H-purine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications due to its ability to modulate enzyme activity and cellular pathways.
特性
CAS番号 |
90223-71-5 |
|---|---|
分子式 |
C8H9N5O2 |
分子量 |
207.19 g/mol |
IUPAC名 |
ethyl 6-aminopurine-7-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-7-5(13)6(9)10-3-11-7/h3-4H,2H2,1H3,(H2,9,10,11) |
InChIキー |
AOYJTOAENMPSMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=NC2=NC=NC(=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



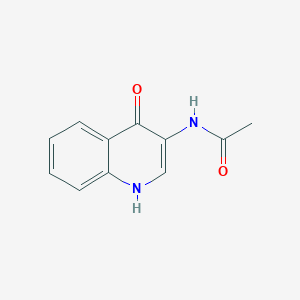
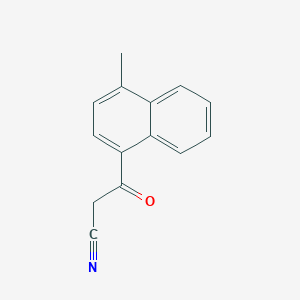
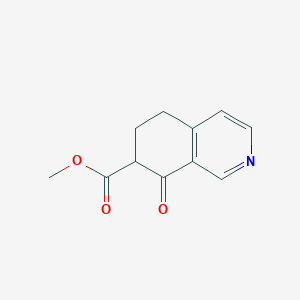


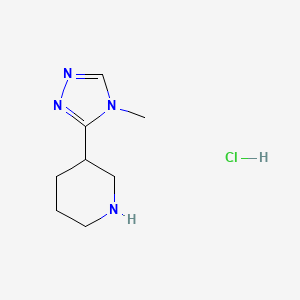
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


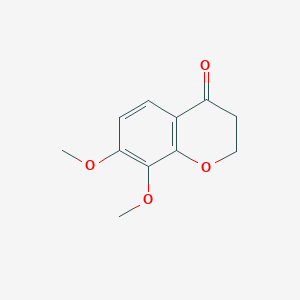
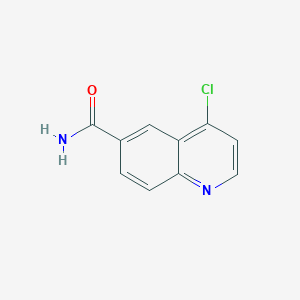
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
